molecular formula C9H7NO4 B2888328 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid CAS No. 1511528-39-4

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid

Cat. No.: B2888328
CAS No.: 1511528-39-4
M. Wt: 193.158
InChI Key: DMWWXCCWRWPZIQ-UHFFFAOYSA-N
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Description

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid is a benzoxazine derivative organic compound supplied as a solid powder for research applications . This compound has a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol . Its structure includes a carboxylic acid functional group, making it a versatile intermediate for further chemical synthesis and exploration. The benzoxazine core is a recognized scaffold in medicinal chemistry for designing biologically active compounds . Researchers value this structure for developing new pharmacologically active molecules, as similar 1,4-benzoxazine derivatives have been investigated as potential agents in various therapeutic areas, including as antibacterials and for treating cardiovascular and central nervous system disorders . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Properties

IUPAC Name

2-oxo-1,4-dihydro-3,1-benzoxazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8(12)5-1-2-7-6(3-5)4-14-9(13)10-7/h1-3H,4H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWWXCCWRWPZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Physicochemical Properties

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key References
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid Benzoxazine -COOH at position 6 C₉H₇NO₄ 193.16
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid Benzothiazine -SO₂ at position 2, -COOH at position 3 C₁₀H₉NO₄S 239.25
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4-yl)acetic acid Benzoxazine Cl at position 6, -CH₂COOH side chain C₁₁H₈ClNO₄ 253.64
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine -COOH at position 5, 4-F-phenyl at 3 C₁₁H₈FN₂O₄ 251.19

Key Observations :

  • Substituents : Carboxylic acid groups are common, but their positions vary (e.g., position 3 in benzothiazines vs. position 6 in benzoxazines), influencing solubility and target interactions.
Table 3: Pharmacological Profiles of Analogues
Compound Biological Activity Mechanism/Application References
4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid Analgesic, anti-inflammatory (comparable to diclofenac) COX-2 inhibition
3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid Kynurenine formamidase inhibitor (affinity: -8.7 kcal/mol) Antimalarial candidate
Quinazolin-4-ylidene hydrazonocarboxylic acids Antitubercular activity (Clog P > isoniazid) Overcoming drug resistance

Gaps in Data for Target Compound :

  • No peer-reviewed studies on the biological activity of this compound are available. Anti-inflammatory Effects: Benzothiazine derivatives () show COX-2 inhibition, which may extend to benzoxazines due to similar electronic profiles.

Biological Activity

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid (CAS No. 1511528-39-4) is a heterocyclic compound with a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound features a unique oxazine ring structure that contributes to its distinct chemical and biological properties. Its synthesis typically involves the condensation of salicylamide with aldehydes or ketones, leading to various derivatives that exhibit different biological activities .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and inhibition of specific oncogenic proteins like MDM2 . The following table summarizes key findings from various studies on its anticancer activity:

Study ReferenceCell Line TestedIC50 ValueMechanism of Action
Ca755 (murine solid tumor)0.28 µMInduction of apoptosis via caspase activation
Various tumor cell linesVariesInhibition of MDM2-mediated p53 degradation
Human breast cancer cellsVariesCell cycle arrest and apoptosis

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors involved in critical cellular pathways, leading to the modulation of cell growth and apoptosis.

Interaction with Enzymes

This compound has been shown to interact with enzymes involved in metabolic pathways, which may enhance its antimicrobial and anticancer effects. For instance, it can inhibit certain enzymes that are crucial for bacterial survival or cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Case Study on Antimicrobial Efficacy : A laboratory study tested various derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that certain modifications to the benzoxazine structure significantly enhanced antibacterial activity.
  • Case Study on Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and increased rates of apoptosis compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing intermediates (e.g., substituted anthranilic acids) with catalysts like p-toluenesulfonic acid in aprotic solvents (e.g., DMF). Temperature (80–120°C) and reaction time (6–12 hours) are critical for achieving yields >70%. Post-synthesis purification via recrystallization (ethanol/water) is recommended .
  • Key Data :

ParameterOptimal RangeYield Impact
Temperature100°C ± 10°C±15% yield variation
SolventDMF or THFTHF reduces byproduct formation by 20%

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks: δ 8.2–8.5 ppm (aromatic H), δ 4.3–4.7 ppm (oxazine ring CH₂), and δ 10.5–11.0 ppm (carboxylic acid proton, broad).
  • IR : Bands at 1740–1750 cm⁻¹ (C=O lactam), 1680–1700 cm⁻¹ (carboxylic acid C=O), and 1250–1300 cm⁻¹ (C-O-C ether). Discrepancies in these signals indicate incomplete cyclization or hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodology :

  • Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity for targets like cyclooxygenase-2 (COX-2) or GABA receptors.
  • Use molecular docking (AutoDock Vina) to predict binding modes. For example, the carboxylic acid group may chelate catalytic Zn²⁺ in metalloenzymes, while the oxazine ring engages in π-π stacking with aromatic residues .
    • Case Study : Discrepancies in COX-2 IC₅₀ values (5–50 µM) across studies may arise from assay pH variations; validate under standardized conditions (pH 7.4, 37°C) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -F at position 7) to reduce oxidative metabolism.
  • Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve oral bioavailability.
  • In vitro microsomal assays (human liver microsomes) can quantify half-life improvements. For example, fluorination increases t₁/₂ from 1.2 to 4.7 hours .

Q. What computational tools predict interactions between this compound and novel biological targets?

  • Methodology :

  • CoMFA (Comparative Molecular Field Analysis) : Map electrostatic/hydrophobic fields to correlate structural features with activity (e.g., 6-carboxylic acid group critical for TNF-α inhibition).
  • MD Simulations (GROMACS) : Simulate binding to dynamic targets (e.g., ion channels) over 100-ns trajectories to identify stable binding conformers .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly (40–85%) across literature reports?

  • Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material purity.
  • Resolution : Use HPLC (>95% purity) for intermediates and optimize recrystallization solvents (e.g., ethyl acetate/hexane for higher recovery) .

Methodological Best Practices

Q. How to design experiments assessing the compound’s pH-dependent solubility?

  • Protocol :

Prepare buffered solutions (pH 1.2–7.4) mimicking gastrointestinal conditions.

Use shake-flask method with UV-Vis quantification (λ = 270 nm).

Correlate results with pKa (predicted ~3.1 for carboxylic acid) to model absorption in vivo .

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